molecular formula C₁₃H₁₆D₆ClNO₂ B1157787 2C-P-d6 Hydrochloride

2C-P-d6 Hydrochloride

Cat. No.: B1157787
M. Wt: 265.81
Attention: For research use only. Not for human or veterinary use.
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Description

2C-P-d6 Hydrochloride is a deuterium-labelled stable isotope analogue of the psychedelic phenethylamine 2C-P. It is intended for use as an internal standard in forensic analysis and research applications, particularly in the quantification of the unlabeled parent compound in biological samples through techniques such as liquid chromatography–mass spectrometry (LC-MS). The incorporation of six deuterium atoms (d6) at the methoxy groups provides a distinct mass shift that enables reliable differentiation from the analyte of interest. The physiological and toxicological properties of this specific labelled compound have not been characterized. Research on the unlabelled 2C-P (2,5-dimethoxy-4-propylphenethylamine) shows it is a potent agonist of the serotonin 5-HT2A receptor, which is central to its psychedelic effects. Studies indicate that 2C-P and related phenethylamines may have abuse potential and can induce neurotoxicity at high doses in rodent models, effects that appear to be mediated via impacts on dopaminergic signaling and neuroinflammation. This product is strictly for research purposes in controlled laboratory settings. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should be aware of the legal status of this compound in their country, as 2C-P is a controlled substance in numerous jurisdictions, including the United States (Schedule I), Canada (Schedule III), the United Kingdom (Class A), and others.

Properties

Molecular Formula

C₁₃H₁₆D₆ClNO₂

Molecular Weight

265.81

Synonyms

2,5-Dimethoxy-4-propylbenzeneethanamine-d6 Hydrochloride; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for 2c P D6 Hydrochloride

Chemical Synthesis Routes to the 2C-P Backbone

The fundamental structure of 2C-P is 2,5-dimethoxy-4-propylphenethylamine. The synthesis of this backbone is typically achieved through a multi-step process, with a common and well-established route involving the Henry reaction (also known as the Knoevenagel condensation) followed by a reduction step.

A primary method for constructing the phenethylamine (B48288) skeleton begins with a substituted benzaldehyde. In the case of 2C-P, the starting material is 2,5-dimethoxy-4-propylbenzaldehyde. This aldehyde undergoes a condensation reaction with nitromethane (B149229) in the presence of a basic catalyst, such as ammonium (B1175870) acetate, to yield the corresponding β-nitrostyrene derivative, 1-(2,5-dimethoxy-4-propylphenyl)-2-nitroethene. chemicalbook.com This reaction is a crucial step in forming the carbon framework of the ethylamine (B1201723) side chain.

The subsequent and final step in forming the 2C-P backbone is the reduction of the β-nitrostyrene intermediate. This transformation reduces both the nitro group and the alkene double bond to afford the saturated primary amine. Several reducing agents can be employed for this purpose, with lithium aluminum hydride (LiAlH₄) being a common and effective choice. scribd.commdma.ch The reduction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF). Alternative reducing agents such as Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) have also been utilized for the reduction of nitrostyrenes to phenethylamines. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C), presents another viable method for this reduction. mdma.ch

An alternative synthetic approach to a similar 2,5-dimethoxyphenethylamine structure involves a Friedel-Crafts reaction between 1,4-dimethoxybenzene (B90301) and chloroacetyl chloride to produce an α-chloroacetophenone intermediate. This intermediate can then be converted to an α-aminoacetophenone, which is subsequently reduced to the final phenethylamine. While this method has been described for 2,5-dimethoxyphenethylamine, its adaptation for the synthesis of the 4-propyl substituted analog (2C-P) would require starting with 1,4-dimethoxy-2-propylbenzene.

Techniques for Deuterium (B1214612) Incorporation at Specific Molecular Positions

The introduction of deuterium into the 2C-P molecule to create 2C-P-d6 Hydrochloride can be achieved through several strategic approaches. The "d6" designation implies the incorporation of six deuterium atoms. The specific positions of these deuterium atoms would depend on the chosen labeling strategy. Common sites for deuteration in phenethylamines include the aromatic ring, the ethylamine side chain, and the methoxy (B1213986) groups.

Catalytic hydrogen-deuterium (H-D) exchange is a powerful method for introducing deuterium into organic molecules, particularly at aromatic positions. This technique involves treating the substrate with a deuterium source, such as deuterium oxide (D₂O), in the presence of a metal catalyst. Platinum on carbon (Pt/C) has been shown to be effective for the deuteration of electron-rich aromatic rings under mild conditions. researchgate.net For a molecule like 2C-P, the electron-donating methoxy and propyl groups activate the benzene (B151609) ring, making it susceptible to electrophilic aromatic substitution, which is the underlying mechanism of H-D exchange. The reaction conditions, including temperature and the choice of catalyst, can be tuned to control the extent and regioselectivity of deuterium incorporation.

A straightforward method for incorporating deuterium into the ethylamine side chain of 2C-P is through the use of a deuterated reducing agent during the synthesis of the backbone. As mentioned in section 2.1, the reduction of the β-nitrostyrene intermediate is a key step. By employing a deuterated version of lithium aluminum hydride, namely lithium aluminum deuteride (B1239839) (LiAlD₄), deuterium atoms can be introduced at the α and β positions of the ethylamine side chain. This approach offers a direct and efficient way to label these specific positions. Similarly, other deuterated hydrides could potentially be used.

For more complex or highly specific labeling patterns, multi-step strategies are often necessary. A divergent synthesis approach for selectively deuterated phenethylamines has been developed, allowing for the precise placement of deuterium at the α- and/or β-positions of the ethylamine chain. researchgate.netrsc.org This method involves the use of ynamides and deuterated triethylsilane, providing high levels of deuterium incorporation. This strategy offers significant flexibility in designing deuterated analogs with specific labeling patterns.

Another multi-step approach could involve the synthesis of a deuterated precursor. For instance, if deuteration of the propyl group is desired, one could start with a deuterated propyl halide in a suitable coupling reaction to introduce the C3D7 group onto the aromatic ring prior to the construction of the phenethylamine side chain.

Optimization of Reaction Conditions for High Deuterium Purity and Yield

Achieving high isotopic purity and chemical yield is paramount in the synthesis of deuterated compounds. The optimization of reaction conditions is therefore a critical aspect of the synthetic process.

In catalytic H-D exchange reactions, factors such as the catalyst, solvent, temperature, and reaction time play a significant role. For instance, the use of a Pt/C catalyst in D₂O under a hydrogen atmosphere has been shown to efficiently deuterate electron-rich aromatic rings. researchgate.net The optimization of these parameters can lead to high levels of deuterium incorporation while minimizing side reactions.

When using deuterated reducing agents like LiAlD₄, ensuring anhydrous conditions is crucial to prevent quenching of the reagent and to maximize its efficiency. The stoichiometry of the reducing agent and the reaction temperature can also be adjusted to optimize the yield of the deuterated product.

A study on the divergent synthesis of deuterated phenethylamines demonstrated that excellent deuteration levels of 97% to >99% at the α-position and 84% to 95% at the β-position could be achieved by carefully selecting the deuterated reagents and reaction conditions. rsc.org The table below summarizes some of the key findings from this research, illustrating how different combinations of reagents can lead to specific deuteration patterns with high isotopic purity.

Deuteration PatternReagentsDeuterium Incorporation LevelOverall Yield
α-d₂Ynamide, Triflic Acid, Deuterated Triethylsilane97% to >99%Good
β-d₂Ynamide, Deuterated Triflic Acid, Triethylsilane84% to 95%Good
α,β-d₄Ynamide, Deuterated Triflic Acid, Deuterated Triethylsilaneα: 97% to >99%, β: 84% to 95%Good

Advanced Purification and Isolation Techniques for Deuterated Analogs

The purification of the final deuterated compound is essential to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Standard purification techniques such as recrystallization and column chromatography are commonly employed. For phenethylamines, which are basic, acid-base extraction can be a very effective purification step. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine and extract it into the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified, and the freebase amine re-extracted into an organic solvent.

For the separation of isotopologues, more advanced techniques may be required. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical and preparative tools for separating compounds with very similar physical properties, such as deuterated and non-deuterated analogs. nih.govresearchgate.netnih.gov The choice of the stationary phase and mobile phase is critical for achieving good separation. In some cases, derivatization of the amine to a less polar derivative can improve chromatographic separation. The final isolated 2C-P-d6 freebase is typically converted to its hydrochloride salt for improved stability and handling by treating a solution of the freebase with hydrochloric acid.

Analytical Confirmation of Isotopic Enrichment and Positional Deuteration

The validation of any isotopically labeled compound is contingent upon rigorous analytical confirmation of two key parameters: the extent of isotopic labeling, known as isotopic enrichment, and the precise location of the isotopes within the molecular structure, referred to as positional deuteration. For a compound like this compound, which is often utilized as an internal standard in quantitative mass spectrometry-based assays, this confirmation is critical for ensuring analytical accuracy. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive strategy for this characterization. rsc.org

Mass spectrometry is a primary technique for determining the isotopic enrichment of this compound. By comparing the mass-to-charge ratio (m/z) of the labeled compound to its unlabeled analogue, the degree of deuterium incorporation can be quantified. High-resolution mass spectrometry offers the precision required to distinguish between different isotopologues (molecules that differ only in their isotopic composition). rsc.orgojp.gov

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound This table presents hypothetical data for the protonated molecule [M+H]⁺, assuming deuteration on the propyl chain. The molar mass of 2C-P freebase is 223.316 g·mol−1. wikipedia.org

IsotopologueTheoretical m/z [M+H]⁺Observed Relative Abundance (%)
2C-P (d0)224.16450.1
2C-P-d1225.17080.2
2C-P-d2226.17710.5
2C-P-d3227.18341.0
2C-P-d4228.18962.5
2C-P-d5229.195910.7
2C-P-d6230.202285.0

Based on this illustrative data, the calculated isotopic enrichment for the d6 species would be significant, demonstrating a high degree of successful labeling.

While mass spectrometry confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the exact position of the deuterium atoms. rsc.orgcdnsciencepub.com This is achieved by comparing the NMR spectra of the labeled compound with its unlabeled counterpart.

¹H NMR (Proton NMR): In ¹H NMR spectroscopy, the substitution of a proton (¹H) with a deuteron (B1233211) (²H) results in the disappearance or significant attenuation of the signal corresponding to that proton's position. nih.gov For 2C-P-d6, if the deuterium labels are located on the n-propyl group, the proton signals associated with the propyl chain would be absent in the ¹H NMR spectrum, providing direct evidence of positional deuteration.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. A ²H NMR spectrum of 2C-P-d6 will show signals at chemical shifts characteristic of the deuterated positions. wikipedia.orghuji.ac.il Although the resolution is lower than in ¹H NMR, it offers unambiguous proof of the presence and chemical environment of the deuterium atoms. wikipedia.org

¹³C NMR (Carbon-13 NMR): The presence of deuterium also affects the ¹³C NMR spectrum. Carbons directly bonded to deuterium atoms exhibit changes in their signals, typically seen as a multiplet (due to C-D coupling) and an upfield shift, known as an isotope effect. cdnsciencepub.comnih.gov This provides complementary information confirming the location of the deuterium labels.

Table 2: Comparative ¹H NMR Chemical Shifts (Hypothetical) for 2C-P Hydrochloride and this compound Chemical shifts (δ) are expressed in parts per million (ppm). This example assumes deuteration occurs on the terminal methyl (3 positions) and adjacent methylene (B1212753) (2 positions) of the propyl group, with one deuterium on the benzylic methylene.

Proton AssignmentExpected δ for 2C-P (ppm)Expected Observation for 2C-P-d6Rationale for Change
Aromatic (Ar-H)6.7 - 6.9No significant changeDeuteration is not on the aromatic ring.
Methoxy (O-CH₃)~3.75No significant changeDeuteration is not on the methoxy groups.
Ethylamine (-CH₂CH₂NH₂)2.8 - 3.0No significant changeDeuteration is not on the ethylamine side-chain.
Propyl (-CH₂CH₂CH₃)~2.5 (benzylic)Signal intensity reducedOne proton is substituted with deuterium.
Propyl (-CH₂CH₂CH₃)~1.6 (middle)Signal absentBoth protons are substituted with deuterium.
Propyl (-CH₂CH₂CH₃)~0.9 (terminal)Signal absentAll three protons are substituted with deuterium.

Advanced Analytical Characterization for Research Applications of 2c P D6 Hydrochloride

Spectroscopic Methodologies for Structural Elucidation and Isotopic Confirmation

Spectroscopic methods are indispensable for the detailed molecular-level investigation of 2C-P-d6 Hydrochloride. These techniques provide definitive evidence of the correct chemical structure and, crucially, confirm the location and extent of deuterium (B1214612) incorporation.

High-Resolution Mass Spectrometry (HRMS) is a primary technique for verifying the elemental composition and isotopic labeling of this compound. researchgate.netojp.govbohrium.com By providing mass measurements with high accuracy, HRMS can distinguish between the deuterated compound and its unlabeled counterpart, as well as other potential impurities. researchgate.net

The key analytical value of HRMS in this context is the confirmation of the mass shift resulting from the replacement of six protons with six deuterium atoms. This results in a predictable increase in the monoisotopic mass of the molecule. The fragmentation patterns observed in the mass spectrum can further corroborate the structure, and analysis of the isotopic distribution of the molecular ion peak allows for the calculation of the degree of deuteration. core.ac.ukresearchgate.net For instance, studies on related deuterated phenethylamines have successfully used mass spectrometry to confirm excellent deuteration levels, often exceeding 97%. rsc.org

Table 1: Theoretical Mass Comparison of 2C-P and 2C-P-d6 (Free Base)
CompoundMolecular FormulaMonoisotopic Mass (Da)Mass Difference (Da)
2C-PC₁₃H₂₁NO₂223.1572-
2C-P-d6C₁₃H₁₅D₆NO₂229.1949+6.0377

Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the precise location of the deuterium labels within the this compound molecule. A combination of NMR techniques is used to confirm the positions of deuteration and assess the isotopic and chemical purity of the material. core.ac.ukrsc.org

Deuterium (²H) NMR is a direct method for observing the deuterium nuclei. A signal in the ²H NMR spectrum provides unequivocal proof of successful deuteration. The chemical shift of the resonance indicates the chemical environment of the deuterium atoms, allowing for confirmation that the labeling has occurred at the intended positions—in this case, likely on the propyl group. Studies on deuterated phenethylammonium salts have demonstrated the utility of ²H NMR in analyzing the dynamics and location of deuterons on both alkyl chains and ammonium (B1175870) headgroups. iaea.org

Proton (¹H) and Carbon (¹³C) NMR spectroscopy provide complementary evidence for the location and extent of deuteration. In the ¹H NMR spectrum of 2C-P-d6, the absence or significant reduction in the intensity of signals corresponding to the protons on the propyl chain confirms that these positions have been substituted with deuterium. mdma.ch

In the ¹³C NMR spectrum, carbons directly bonded to deuterium atoms exhibit characteristic changes. The signals for these carbons will appear as multiplets due to C-D coupling, and they may also experience a slight upfield shift, known as an isotopic shift. Quantitative analysis of these spectra can be used to determine the isotopic purity of the compound. core.ac.uk

Table 2: Expected NMR Observations for this compound
TechniqueExpected ObservationInformation Gained
¹H NMRDisappearance or significant attenuation of signals corresponding to the propyl chain protons.Confirms location of deuterium labeling.
¹³C NMRSplitting of carbon signals for the propyl chain due to C-D coupling; potential isotopic shift.Confirms location of labeling and provides information on isotopic purity.
²H NMRPresence of a resonance signal at a chemical shift corresponding to the propyl group.Direct and unambiguous confirmation of deuteration at the intended site.

The most significant feature in the IR and Raman spectra for confirming deuteration is the presence of carbon-deuterium (C-D) bond vibrations. C-D stretching frequencies appear in a distinct region of the spectrum (approximately 2100–2200 cm⁻¹) that is typically free from other fundamental vibrations. mdpi.com This is significantly lower than the characteristic C-H stretching frequencies (approximately 2800–3000 cm⁻¹). The appearance of C-D stretching bands, coupled with a corresponding reduction in the intensity of the aliphatic C-H stretching bands, provides strong evidence of successful isotopic labeling. The remainder of the spectral fingerprint, including absorptions related to the aromatic ring and methoxy (B1213986) groups, should match that of the unlabeled standard, confirming the integrity of the core molecular structure.

Table 3: Characteristic Vibrational Frequencies for C-H and C-D Bonds
Bond TypeVibrational ModeTypical Frequency Range (cm⁻¹)
C-H (aliphatic)Stretching2850 - 3000
C-D (aliphatic)Stretching2100 - 2200

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Location and Purity

Chromatographic Techniques for Purity Assessment and Isolation in Research Settings

Chromatographic methods are essential for determining the chemical purity of this compound, ensuring that it is free from unlabeled starting material, synthetic intermediates, and other contaminants. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (GC-MS or LC-MS), are the methods of choice. umich.edunih.gov

These separation techniques are capable of resolving the deuterated final product from closely related impurities. mdpi.com Method development involves optimizing parameters such as the column type (e.g., reversed-phase C18 for HPLC), mobile phase composition, and temperature to achieve baseline separation of all components. mdpi.comresearchgate.net The area of the peak corresponding to 2C-P-d6 in the chromatogram, relative to the total area of all peaks, is used to calculate its chemical purity. For research applications requiring an isolated standard, preparative chromatography can be employed to purify the compound to a high degree. mdpi.com The use of UPLC-QTOF-MS has been noted for the analysis of deuterated 2C compounds, highlighting the synergy between advanced separation and detection. researchgate.net

Table 4: Chromatographic Methods for Purity Analysis of this compound
MethodPrincipleApplication
High-Performance Liquid Chromatography (HPLC/UPLC)Separation based on partitioning between a stationary phase and a liquid mobile phase.Primary method for purity assessment and quantification of non-volatile impurities.
Gas Chromatography (GC)Separation based on partitioning between a stationary phase and a gaseous mobile phase.Analysis of volatile impurities; often requires derivatization for polar compounds like phenethylamines. umich.edu
Liquid Chromatography-Mass Spectrometry (LC-MS)Combines the separation power of HPLC with the detection specificity of MS.Provides purity data and allows for the identification of unknown impurities by their mass.
Gas Chromatography-Mass Spectrometry (GC-MS)Combines the separation power of GC with the detection specificity of MS.Standard technique for the identification of 2C amines and related substances. umich.edunih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a cornerstone for the analysis of phenethylamines due to its high sensitivity and selectivity. For the quantification of 2C-P, a reversed-phase HPLC method is typically employed. The use of this compound as an internal standard is critical to compensate for variations in sample preparation and instrument response. lcms.cz

A typical HPLC method would involve a C18 column with gradient elution. The mobile phase often consists of an aqueous component with a modifier like formic acid or ammonium formate (B1220265) to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comsigmaaldrich.comnih.gov The stable isotope-labeled internal standard, this compound, co-elutes with the analyte (2C-P), but is distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This co-elution is advantageous as it ensures that any matrix effects or fluctuations in ionization are experienced by both the analyte and the internal standard, leading to a more accurate quantification. scispace.com

Table 1: Illustrative HPLC-MS/MS Parameters for the Analysis of 2C-P with 2C-P-d6 as Internal Standard This table presents hypothetical data based on typical methods for related phenethylamines, as specific validated methods for this compound are not publicly available.

Parameter Value
HPLC System
Column C18, 2.1 x 100 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transitions 2C-P: [M+H]+ → fragment ions
2C-P-d6: [M+H]+ → fragment ions

Gas Chromatography (GC)

Gas Chromatography (GC), especially when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of phenethylamines. Due to the polar nature of the amine group, derivatization is often necessary to improve the chromatographic properties, such as peak shape and thermal stability, of compounds like 2C-P. umich.educeon.rs Common derivatizing agents include N-methyl-bis-trifluoroacetamide (MBTFA) or pentafluoropropionic anhydride (B1165640) (PFPA). umich.educeon.rs

When using this compound as an internal standard, both the analyte and the standard are derivatized simultaneously. The resulting derivatives are then separated on a low-polarity capillary column, such as a DB-5MS. ceon.rs The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions for both the derivatized 2C-P and its deuterated analog.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized 2C-P with 2C-P-d6 as Internal Standard This table presents hypothetical data based on typical methods for related phenethylamines, as specific validated methods for this compound are not publicly available.

Parameter Value
GC System
Column DB-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program Start at 100 °C, ramp to 300 °C at 20 °C/min
Injection Mode Splitless
Mass Spectrometer
Ionization Mode Electron Ionization (EI)

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC and GC for the analysis of various compounds, including phenethylamines. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of a polar organic co-solvent like methanol. lcms.cz This technique can offer faster separations and reduced solvent consumption compared to HPLC.

For the analysis of polar compounds like 2C-P, stationary phases with polar characteristics are often employed to achieve adequate retention and separation. The coupling of SFC with tandem mass spectrometry (SFC-MS/MS) allows for the sensitive and selective detection of 2C-P, with this compound serving as the internal standard to ensure quantitative accuracy. lcms.cz

Method Validation Parameters for Quantitative Research Standards

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. For quantitative research standards like this compound, several key parameters must be rigorously evaluated.

Specificity and Selectivity in Complex Matrices

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net In forensic toxicology, it is essential that the analytical method can distinguish 2C-P from other structurally similar compounds and from endogenous substances in biological samples like blood and urine. nih.govnih.gov

The use of high-resolution mass spectrometry can significantly enhance specificity. mdpi.com Selectivity is demonstrated by analyzing blank matrix samples from multiple sources to ensure no interfering peaks are present at the retention time of the analyte and internal standard. rsc.org

Linearity and Dynamic Range Determination

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. aatbio.comut.ee The dynamic range is the interval between the upper and lower concentration of an analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. aatbio.com

To determine linearity, a series of calibration standards are prepared by spiking a blank matrix with known concentrations of 2C-P and a constant concentration of this compound. The peak area ratio of the analyte to the internal standard is then plotted against the analyte concentration. A linear regression analysis is performed, and a correlation coefficient (r²) close to 1.000 indicates a strong linear relationship. thermofisher.comnih.gov

Table 3: Example Linearity Data for 2C-P Quantification This table presents hypothetical data to illustrate a typical calibration curve.

Concentration (ng/mL) Peak Area Ratio (2C-P/2C-P-d6)
1 0.052
5 0.255
10 0.510
50 2.545
100 5.090
500 25.450
Linear Regression y = 0.0509x + 0.001

| Correlation Coefficient (r²) | 0.9998 |

Accuracy and Precision Assessment

Accuracy is the closeness of the test results obtained by the method to the true value. researchgate.netnih.gov Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. wisdomlib.orgwisdomlib.org Both are typically assessed at multiple concentration levels (low, medium, and high) by analyzing quality control (QC) samples.

Intra-day precision and accuracy are determined by analyzing replicate QC samples on the same day, while inter-day precision and accuracy are assessed by analyzing them on different days. researchgate.netnih.gov Accuracy is expressed as the percent recovery of the known amount, and precision is expressed as the relative standard deviation (RSD).

Table 4: Illustrative Accuracy and Precision Data for 2C-P Quantification This table presents hypothetical data based on typical acceptance criteria for bioanalytical methods.

QC Level Concentration (ng/mL) Intra-day Accuracy (%) Intra-day Precision (RSD %) Inter-day Accuracy (%) Inter-day Precision (RSD %)
Low 3 102.5 4.8 103.1 6.2
Medium 75 98.7 3.1 99.5 4.5

Chemical Stability and Shelf-Life Evaluation for Reference Materials

The chemical stability of a reference material is a critical parameter that ensures the accuracy and reliability of analytical measurements over time. For deuterated compounds such as this compound, which are often used as internal standards in quantitative analysis, verifying stability is essential for generating valid scientific data. The integrity of the reference material guarantees that the concentration of the prepared standard remains consistent throughout its use, preventing analytical bias.

The evaluation of chemical stability involves a systematic process of subjecting the reference material to various environmental conditions to determine its shelf-life and identify potential degradation pathways. These studies are typically divided into long-term and accelerated stability testing.

Long-Term Stability Studies

Long-term studies are designed to assess the stability of the reference material under its recommended storage conditions. For phenethylamine (B48288) compounds like this compound, storage at low temperatures is standard practice to minimize degradation. The stability of the non-deuterated analogue, 2C-P hydrochloride, has been reported to be at least five years when stored appropriately. caymanchem.com Studies on other phenethylamine derivatives, such as amphetamines, have shown no significant loss of the analytes when stored at 4°C and -20°C for up to 24 months. nih.gov The introduction of deuterium atoms in this compound is expected to confer equal or potentially greater stability due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down certain degradation reactions compared to the carbon-hydrogen bond. nih.govnih.gov

Accelerated Stability Studies

Accelerated stability, or forced degradation, studies expose the reference material to conditions more extreme than the recommended storage, such as elevated temperature, humidity, and exposure to light, acid, and base. pharmatutor.org The purpose is to rapidly identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods. pharmatutor.org These methods must be able to separate the intact parent compound from any degradants that might form. For example, studies on synthetic cathinones, which are structurally related to phenethylamines, have shown that stability is highly dependent on temperature and pH, with greater stability observed under frozen and acidic conditions. ojp.gov Pyrrolidine-type and methylenedioxy-substituted cathinones were found to be the most stable structures, highlighting how molecular structure influences stability. ojp.gov

The following interactive table outlines a typical protocol for a comprehensive stability assessment of a reference material like this compound.

Study TypeConditionTime PointsAnalytical MethodAcceptance Criteria
Long-Term-20°C (in darkness)0, 6, 12, 24, 36, 60 monthsLC-MS/MS, HPLC-UVPurity ≥98%; no significant change from initial value
Accelerated40°C / 75% RH0, 1, 3, 6 monthsLC-MS/MS, HPLC-UVCharacterize degradation products; assess kinetic profile
PhotostabilityICH Q1B compliant light exposurePost-exposureLC-MS/MS, HPLC-UVAssess purity change; determine need for light-protective packaging
Forced Degradation (Solution)Acidic (0.1M HCl), Basic (0.1M NaOH), Oxidative (3% H₂O₂)0, 2, 8, 24 hoursLC-MS/MSIdentify primary degradation pathways and products

Analytical Techniques for Stability Assessment

High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors, is a primary technique for stability testing. sepscience.com These methods allow for the precise separation and quantification of the active ingredient and its potential degradation products. sepscience.com Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to provide detailed structural information on any new chemical entities that may form during degradation. pharmatutor.org

The data below summarizes stability findings for related phenethylamine compounds, providing a basis for expected stability of this compound.

Compound/ClassMatrix/FormStorage ConditionObserved StabilityReference
2C-P HydrochlorideCrystalline SolidNot specified, assumed standard≥ 5 years caymanchem.com
Amphetamine DerivativesUrine (Sterile)-20°CStable for 24 months nih.gov
α-PVPHuman Whole BloodRoom Temperature (20°C)72.3% degradation after 30 days frontiersin.org
α-PVPHuman Whole Blood-20°C (Freezer)Stable for 30 days frontiersin.org
MDPVHuman Whole BloodRoom Temperature (20°C)45.7% degradation after 30 days frontiersin.org
MDPVHuman Whole Blood-20°C (Freezer)Stable for 30 days frontiersin.org

Application in Mechanistic in Vitro and Ex Vivo Pharmacological Investigations

Receptor Binding Affinity Studies in Isolated Systems

The primary mechanism of action for many psychedelic phenethylamines involves their interaction with serotonin (B10506) (5-HT) receptors. Understanding the binding affinity of 2C-P for these receptors is crucial to elucidating its pharmacological effects.

Radioligand displacement assays are a fundamental technique used to determine the binding affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the unlabeled test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand (the IC50 value) is determined and used to calculate the binding affinity (Ki).

Studies on 2C-P have revealed its binding profile at various serotonin receptors. The table below summarizes the reported Ki values for 2C-P at several key human serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.

ReceptorKi (nM)
5-HT1A110
5-HT2A8.1
5-HT2B130
5-HT2C40

This table presents the binding affinities (Ki) of 2C-P for various human serotonin receptors. Data is compiled from published research findings.

These data indicate that 2C-P has a high affinity for the 5-HT2A receptor, which is the primary target for classic psychedelic drugs and is believed to mediate their hallucinogenic effects. The affinity for the 5-HT2A receptor is approximately 5-fold higher than for the 5-HT2C receptor and over 13-fold higher than for the 5-HT1A and 5-HT2B receptors.

Currently, specific kinetic and equilibrium binding characterization data for 2C-P-d6 hydrochloride or 2C-P are not extensively available in the public domain. Such studies would be valuable to further understand the temporal dynamics of its interaction with serotonin receptors and how these might correlate with the onset and duration of its pharmacological effects.

Neurotransmitter Transporter Interaction Assays in Cellular or Synaptosomal Models

Monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synapse. Many psychoactive compounds exert their effects by inhibiting the reuptake of these neurotransmitters.

Research indicates that, unlike many other phenethylamines such as amphetamine, the 2C series of compounds, including 2C-P, are generally inactive as monoamine reuptake inhibitors. wikipedia.org This suggests that the primary mechanism of action of 2C-P is not through the blockade of DAT, NET, or SERT.

The following table summarizes the general findings regarding the interaction of the 2C-series with monoamine transporters:

TransporterInteraction
Dopamine Transporter (DAT)Inactive as a reuptake inhibitor
Norepinephrine Transporter (NET)Inactive as a reuptake inhibitor
Serotonin Transporter (SERT)Inactive as a reuptake inhibitor

This table provides a general overview of the interaction of the 2C-series of compounds with monoamine transporters based on available scientific literature.

Functional assays are employed to determine if a compound acts as a substrate for a transporter, meaning it is transported into the cell, or if it simply blocks the transporter (an inhibitor). While direct studies on 2C-P as a transporter substrate are limited, some research suggests a more complex interaction with the dopaminergic system. Although not a direct reuptake inhibitor, 2C-P has been shown to have reinforcing effects in animal models. wikipedia.org This has been linked to a potential mechanism involving the reduced expression and increased phosphorylation of the dopamine transporter (DAT), which could lead to an increase in extracellular dopamine levels. wikipedia.org Further investigation is needed to fully elucidate the functional interaction of 2C-P with monoamine transporters.

Enzyme Interaction and Inhibition Kinetics (e.g., MAO, CYP isoforms)

The metabolism of xenobiotics, including drugs, is primarily carried out by enzymes such as monoamine oxidases (MAO) and cytochrome P450 (CYP) isoforms. Understanding the interaction of a compound with these enzymes is critical for predicting its metabolic fate and potential for drug-drug interactions.

The 2C family of compounds is known to be metabolized by both MAO-A and MAO-B. wikipedia.org Studies have also shown that these compounds generally exhibit very weak inhibition of these enzymes. wikipedia.org

One study investigating a range of 2C compounds for their potential to inhibit MAO-A and MAO-B provided IC50 values for several members of this class. While specific data for 2C-P was not included in the quantitative analysis of this particular study, it was screened and found to have some inhibitory potential. nih.gov Generally, for the 2C compounds tested, the MAO-A IC50 values ranged from 10 to 125 µM, and MAO-B IC50 values ranged from 1.7 to 180 µM. nih.gov

Regarding cytochrome P450 enzymes, their role in the metabolism of the 2C series appears to be minor. One study indicated that for some 2C compounds (2C-D, 2C-E, 2C-T-2, and 2C-T-7), CYP2D6 was involved in their deamination, but to a very small extent. nih.gov

The table below summarizes the known interactions of the broader 2C-series with metabolic enzymes:

EnzymeInteraction
Monoamine Oxidase A (MAO-A)Substrate and weak inhibitor
Monoamine Oxidase B (MAO-B)Substrate and weak inhibitor
Cytochrome P450 2D6 (CYP2D6)Minor metabolic pathway for some 2C compounds

This table outlines the general interactions of the 2C-series of compounds with key metabolic enzymes.

Further studies focusing specifically on the inhibition kinetics of 2C-P with a broad panel of CYP isoforms would be beneficial to more comprehensively characterize its potential for metabolic drug-drug interactions.

Structure-Activity Relationship (SAR) Insights Derived from Deuteration

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, systematically altering a molecule's structure to understand how these changes affect its biological activity. oncodesign-services.com Deuteration offers a unique and subtle structural modification that can provide profound SAR insights.

The main principle at play is the Kinetic Isotope Effect (KIE) , the change in reaction rate when an atom in a reactant is replaced with one of its isotopes. wikipedia.orglibretexts.org Since the C-D bond is stronger and vibrates at a lower frequency than a C-H bond, it requires more energy to break. taylorandfrancis.com If the cleavage of a C-H bond is the rate-determining step in a molecule's metabolism, substituting that hydrogen with deuterium (B1214612) will slow the reaction. nih.gov This allows researchers to probe the relationship between a compound's structure, its metabolic stability, and its ultimate pharmacological effect.

Beyond altering metabolism, isotopic substitution can directly influence how a ligand interacts with its biological target through a phenomenon known as the Binding Isotope Effect (BIE) . nih.gov A BIE arises from changes in the vibrational environment of the molecule when it transitions from a free state in solution to a bound state within a receptor. nih.gov These effects are typically small but can be measured with precision and provide high-resolution details about the ligand-receptor complex. nih.gov

Studying the BIE of this compound at its primary target, the serotonin 5-HT2A receptor, could reveal: wikipedia.org

Distortion upon Binding: A significant BIE can indicate that the deuterated part of the molecule is distorted or its conformational flexibility is constrained upon fitting into the receptor's binding pocket. nih.gov

Hydrogen Bonding and van der Waals Forces: Changes in the vibrational modes of the C-D bond compared to the C-H bond can subtly alter the nature of non-covalent interactions (like hydrogen bonds and van der Waals forces) that are critical for binding affinity and efficacy. mdpi.com

Table 1: Hypothetical Binding Isotope Effect (BIE) Data for 2C-P-d6 at the 5-HT2A Receptor

Deuteration Position on 2C-PHypothetical BIE (KH/KD)Implication for Ligand-Target Interaction
Ethylamine (B1201723) Chain (α-carbon)1.05The C-D bond environment becomes slightly looser upon binding, suggesting this part of the molecule may experience some steric strain within the binding pocket.
Propyl Group (Terminal CH3)0.98The C-D bond environment becomes slightly stiffer upon binding, indicating a tight, favorable hydrophobic interaction that restricts bond vibration.
Methoxy (B1213986) Groups (-OCD3)1.01A negligible effect suggests this group's vibrational environment is not significantly altered upon binding, and it may not be involved in critical binding interactions.

This table is for illustrative purposes only and does not represent actual experimental data.

The three-dimensional shape (conformation) of a molecule is critical to its ability to bind to and activate a receptor. Phenethylamines like 2C-P are flexible molecules that can exist in multiple conformations. mdpi.comnottingham.edu.myresearchgate.net Identifying the specific "bioactive" conformation is key to understanding its function and designing related molecules.

Deuteration serves as a powerful tool in advanced analytical techniques used for conformational analysis:

NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of deuterium can simplify complex proton spectra, helping to assign signals and determine the relative orientation of different parts of the molecule.

Neutron Diffraction: For determining high-resolution crystal structures of a ligand bound to its receptor, neutron diffraction is uniquely sensitive to the location of hydrogen atoms. Using a deuterated ligand can significantly enhance the scattering signal, allowing for a much more precise determination of the ligand's conformation and its interactions with the protein. researchgate.net

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): While typically used to study protein dynamics, HDX-MS relies on the exchange of labile protons with deuterium from a solvent. nih.govnih.gov Ligand binding can protect certain regions of the protein from this exchange, revealing the binding interface. Using a deuterated ligand in conjunction with other techniques can help build a comprehensive model of the binding event and the associated conformational changes in both the ligand and the receptor. nih.govacs.org

By comparing the conformational preferences and dynamics of 2C-P with 2C-P-d6, researchers can gain a clearer picture of the precise binding mode responsible for its potent activity at the 5-HT2A receptor.

Role in Metabolic Pathway Elucidation Using in Vitro and Non Human Ex Vivo Models

Application of Deuterated Analogs in Tracing Metabolic Transformations

Deuterated analogs are instrumental in metabolic research, primarily serving as internal standards for quantitative analysis and as tracers to elucidate biotransformation pathways. The deuterium (B1214612) substitution creates a stable, heavy version of the parent compound, which can be distinguished from its unlabeled counterpart by mass spectrometry. When a mixture of the deuterated (e.g., 2C-P-d6) and non-deuterated (e.g., 2C-P) compound is introduced into an in vitro system, such as liver microsomes, the resulting metabolites can be analyzed.

The key advantage lies in the mass shift observed in the mass spectra. Metabolites originating from the deuterated analog will retain the deuterium label, exhibiting a higher mass than the corresponding metabolites from the non-deuterated compound. This mass difference allows for the unambiguous identification of drug-related material in a complex biological matrix, helping to differentiate true metabolites from endogenous interference. This technique, often referred to as "stable isotope labeling," is a powerful method for mapping the complete metabolic profile of a compound.

Identification of Phase I Biotransformation Pathways in Hepatic Microsomes and S9 Fractions

Phase I metabolism generally involves the introduction or exposure of functional groups, which prepares the compound for subsequent Phase II reactions. These initial transformations are primarily oxidative in nature and are studied extensively using subcellular fractions like hepatic (liver) microsomes and S9 fractions, which are rich in metabolic enzymes.

The cytochrome P450 (CYP) superfamily of enzymes is the primary driver of Phase I oxidative metabolism. Studies on related phenethylamine (B48288) compounds indicate that multiple CYP isoforms are involved in their biotransformation. For instance, research on similar structures suggests that enzymes such as CYP2D6, CYP2C19, and CYP3A4 are often implicated in the metabolism of such compounds. By using specific chemical inhibitors for different CYP isoforms or by utilizing recombinant human CYP enzymes, researchers can pinpoint which specific enzymes are responsible for the metabolism of 2C-P. The use of 2C-P-d6 as an internal standard in these assays allows for precise quantification of the rate of metabolism by each isoform.

For phenethylamines like 2C-P, several oxidative metabolic pathways are anticipated. The most common transformations include O-demethylation of the methoxy (B1213986) groups on the phenyl ring and hydroxylation at various positions on the molecule. For example, the two methoxy groups of 2C-P are likely sites for O-demethylation, leading to the formation of mono-demethylated and di-demethylated metabolites. Hydroxylation can occur on the aromatic ring or on the propyl side chain. The exact identification of these metabolites is greatly facilitated by the use of 2C-P-d6. When analyzing the sample with liquid chromatography-mass spectrometry (LC-MS), researchers look for pairs of signals separated by six mass units (corresponding to the six deuterium atoms), confirming that the detected compound is a metabolite of 2C-P.

Table 1: Predicted Phase I Metabolites of 2C-P

Metabolic ReactionPotential Metabolite
O-Demethylation2-(8-propyl-2-hydroxy-5-methoxyphenyl)ethan-1-amine
O-Demethylation2-(5-hydroxy-2-methoxy-8-propylphenyl)ethan-1-amine
Dihydroxylation2-(2,5-dihydroxy-8-propylphenyl)ethan-1-amine
Beta-Hydroxylation1-(2,5-dimethoxy-8-propylphenyl)-2-amino-propan-1-ol

Characterization of Phase II Conjugation Pathways in Isolated Enzyme Systems

Following Phase I, the modified compounds often undergo Phase II conjugation reactions. In this phase, an endogenous molecule is attached to the metabolite, a process which typically increases water solubility and facilitates excretion from the body. These pathways are studied using systems containing specific conjugation enzymes.

The hydroxyl groups formed during Phase I metabolism are primary targets for conjugation. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), are the most common Phase II pathways. By incubating the Phase I metabolites of 2C-P with UGT- and SULT-containing enzyme systems (e.g., liver S9 fractions supplemented with necessary cofactors), researchers can produce and identify glucuronide and sulfate (B86663) conjugates. Again, the use of 2C-P-d6 is critical. The resulting glucuronide and sulfate metabolites derived from the deuterated analog will be heavier, confirming their origin and aiding in their structural elucidation.

Isotope Effects on Enzyme Kinetics and Metabolite Formation Rates

A fascinating aspect of using deuterated compounds is the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. Therefore, if the breaking of a C-H bond is the rate-limiting step in a metabolic reaction, replacing hydrogen with deuterium at that specific position can significantly slow down the reaction rate.

This phenomenon is a powerful tool for studying reaction mechanisms. If the deuteration of 2C-P (to form 2C-P-d6) is at a site of metabolism, a decrease in the formation rate of the corresponding metabolite would be observed compared to the non-deuterated compound. This provides strong evidence that the deuterated site is directly involved in the metabolic transformation. For example, if deuteration is on the propyl chain and a slower rate of side-chain hydroxylation is observed, it confirms this as a key metabolic pathway. Conversely, if no change in the rate of O-demethylation is seen, it indicates that the deuteration did not affect the enzymes responsible for that specific transformation. This allows for a detailed probing of enzyme active sites and metabolic mechanisms.

Methodologies for Metabolite Identification and Quantification via LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for the identification and quantification of drug metabolites in complex biological matrices. nih.govresearchgate.net Its power lies in the combination of the high separation capability of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. mdpi.comtechnologynetworks.com The use of a deuterated internal standard such as 2C-P-d6 Hydrochloride is integral to the robustness and accuracy of LC-MS/MS-based quantification. nih.gov

The typical workflow for a metabolic study begins with sample preparation. Following incubation in an in vitro system (e.g., HLM), the reaction is quenched, often with a cold organic solvent like acetonitrile (B52724), which also serves to precipitate proteins. mdpi.com The deuterated internal standard, this compound, is added at this stage to account for any analyte loss during sample cleanup and concentration.

The prepared sample is then injected into the LC system. A reversed-phase chromatography column (e.g., C18) is commonly used to separate the parent drug from its more polar metabolites based on their differential partitioning between the stationary and mobile phases. nih.gov A gradient elution, where the mobile phase composition is changed over time, allows for the sequential elution of compounds with varying polarities.

As compounds elute from the LC column, they enter the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, where they are ionized. mdpi.com For quantitative analysis, a triple quadrupole mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. ijpras.com In this mode, the first quadrupole selects the specific mass-to-charge ratio (m/z) of the precursor ion (e.g., protonated 2C-P and protonated 2C-P-d6). These selected ions are then fragmented in the collision cell, and the third quadrupole selects a specific, characteristic fragment ion (product ion) for detection. technologynetworks.com This two-stage mass filtering provides exceptional selectivity and sensitivity, minimizing interference from other components in the sample matrix. nih.gov

For metabolite identification, high-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (QTOF) or Orbitrap are employed. researchgate.netnih.govresearchgate.net These instruments provide highly accurate mass measurements, which can be used to determine the elemental composition of unknown metabolites and confidently distinguish them from endogenous background components. ijpras.com

The data generated allows for the creation of calibration curves by plotting the ratio of the analyte peak area to the internal standard peak area against known concentrations. This enables the precise quantification of the parent drug and its key metabolites, providing critical data on metabolic stability and pathway kinetics. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Quantification of 2C-P and Potential Metabolites

This table represents hypothetical parameters for an MRM-based quantitative method. The specific transitions and energies would be empirically optimized during method development.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
2C-P252.2191.125Analyte
2C-P-d6 HCl258.2197.125Internal Standard
Hydroxy-2C-P268.2207.128Potential Metabolite
O-desmethyl-2C-P238.2177.125Potential Metabolite
2C-P N-oxide268.2191.130Potential Metabolite

Table 2: Hypothetical Metabolite Profile of 2C-P in Human Liver Microsomes

This table illustrates the type of data generated from an HRMS analysis for metabolite identification.

Observed m/z [M+H]⁺Proposed FormulaMass Error (ppm)Retention Time (min)Proposed Biotransformation
252.1594C₁₄H₂₂NO₂-0.55.8Parent (2C-P)
268.1543C₁₄H₂₂NO₃1.14.2Hydroxylation
238.1438C₁₃H₂₀NO₂0.84.9O-Demethylation
225.1359C₁₂H₁₇O₃-1.23.5Oxidative Deamination + Oxidation

Computational Chemistry and Molecular Modeling Approaches for 2c P D6 Hydrochloride

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, optimized geometry, and vibrational frequencies.

For 2C-P-d6 Hydrochloride, these calculations would reveal that its electronic properties—such as electrostatic potential, frontier molecular orbital energies (HOMO/LUMO), and partial atomic charges—are nearly identical to its non-deuterated counterpart, 2C-P. This is because deuterium (B1214612) and protium (B1232500) (hydrogen-1) have the same nuclear charge and electronic configuration. However, the increased mass of deuterium significantly impacts the vibrational modes of the molecule. Specifically, the C-D bonds of the propyl group will have lower vibrational frequencies (stretching and bending) compared to the C-H bonds in 2C-P. This difference in zero-point vibrational energy is the basis for the kinetic isotope effect. While bond lengths and angles remain largely unchanged, this alteration in vibrational dynamics is a key feature distinguishable by quantum chemical calculations.

Table 1: Predicted Molecular Properties of 2C-P-d6 vs. 2C-P from Quantum Chemical Calculations Note: Values are illustrative and based on typical outcomes of DFT calculations for similar molecules.

Property 2C-P (Non-deuterated) 2C-P-d6 Predicted Difference
Optimized Geometry
C-H Bond Length (propyl) ~1.09 Å N/A Negligible
C-D Bond Length (propyl) N/A ~1.09 Å Negligible
Bond Angles Identical Identical None
Electronic Properties
Dipole Moment ~2.5 D ~2.5 D Negligible
HOMO Energy ~ -5.8 eV ~ -5.8 eV Negligible
LUMO Energy ~ -0.2 eV ~ -0.2 eV Negligible
Vibrational Frequencies
C-H Stretch (propyl) ~2900-3000 cm⁻¹ N/A Significant
C-D Stretch (propyl) N/A ~2100-2200 cm⁻¹ Significant

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov The primary pharmacological target for 2C-P is the serotonin (B10506) 5-HT₂A receptor, where it acts as a partial agonist. wikipedia.org Docking simulations of this compound into the 5-HT₂A receptor's binding site would be performed to assess whether deuteration impacts receptor interaction.

Standard docking algorithms primarily use force fields that evaluate steric and electrostatic interactions. Since 2C-P-d6 is electronically identical to 2C-P and has a negligible difference in molecular volume, docking simulations are expected to predict an identical binding pose and a virtually indistinguishable binding affinity score. mdpi.com The key interactions, such as the salt bridge formed by the protonated amine with a conserved aspartate residue and other hydrogen bonds or hydrophobic contacts, would be preserved. While subtle secondary isotope effects on binding affinity due to altered hydrogen bond strengths (the Ubbelohde effect) have been observed in some systems, these are typically not captured by standard docking protocols and are generally considered minor for non-exchangeable C-D bonds. doaj.org

Table 2: Predicted Molecular Docking Results at the 5-HT₂A Receptor Note: The binding score is a hypothetical value for illustrative purposes.

Ligand Predicted Binding Pose Key Interactions Predicted Binding Affinity (kcal/mol)
2C-P Hydrochloride Identical to deuterated form Salt bridge with Aspartate; Hydrophobic interactions with aromatic residues. -9.5
This compound Identical to non-deuterated form Salt bridge with Aspartate; Hydrophobic interactions with aromatic residues. -9.5

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, modeling its movements and interactions over time. nih.gov An MD simulation of the 2C-P-d6-bound 5-HT₂A receptor, typically running for hundreds of nanoseconds, would offer deeper insights than static docking.

Table 3: Typical Parameters and Predicted Outcomes for an MD Simulation

Parameter / Observable Description Predicted Outcome for 2C-P-d6
Simulation Setup
Force Field CHARMM36, AMBER Standard force fields with adjusted masses for deuterium atoms.
Simulation Time 200-500 ns Sufficient time to observe complex stability and local dynamics.
Predicted Observations
Ligand RMSD Root-Mean-Square Deviation from the initial docked pose. Stable, with low fluctuations (< 2 Å), indicating stable binding. Similar to 2C-P.
Key H-Bonds Stability of hydrogen bonds between the ligand and receptor. High occupancy (>90%) for key interactions, similar to 2C-P.
Propyl Group Dynamics Torsional and vibrational motion of the deuterated alkyl chain. Slower vibrational frequencies and slightly altered rotational dynamics compared to the non-deuterated chain.

Prediction of Physicochemical Parameters and Isotope Effects

Computational methods can predict various physicochemical properties and the likely impact of isotopic substitution. The most direct and certain prediction for this compound is an increase in its molecular weight due to the six neutrons. Other properties like pKa and logP are predicted to have minimal, often negligible, changes. nih.gov

Table 4: Predicted Physicochemical and Pharmacokinetic Parameters

Parameter 2C-P Hydrochloride This compound Predicted Effect of Deuteration
Physicochemical
Molecular Formula C₁₃H₂₂ClNO₂ C₁₃H₁₆D₆ClNO₂ Isotopic Substitution
Molar Mass 259.77 g/mol 265.81 g/mol Increase
pKa (amine) ~10.2 ~10.2 Negligible Change
Pharmacokinetic
Metabolic Pathway Primarily CYP-mediated oxidation of the propyl group. Primarily CYP-mediated oxidation of the propyl group. Same pathway, different rate.
Rate of Metabolism (k_met) k_H k_D Slower (k_H > k_D)
Kinetic Isotope Effect (k_H/k_D) N/A > 1 (typically 2-8) Significant reduction in metabolic rate.
Predicted Half-life (t₁/₂) Shorter Longer Increase

Forensic and Analytical Toxicology Research Methodologies

Development of Certified Reference Materials for Novel Psychoactive Substances (NPS)

The rapid and continuous introduction of NPS onto the illicit drug market necessitates the prompt availability of corresponding certified reference materials (CRMs) for analytical laboratories. nih.gov CRMs are essential for the unequivocal identification and accurate quantification of substances in forensic casework and toxicology screening. iaea.org Historically, the production of new reference standards was a slow process, but the modern NPS phenomenon, with hundreds of new compounds emerging over the last decade, has challenged traditional timelines. nih.govmdpi.com

For a newly identified NPS like 2C-P (2,5-dimethoxy-4-propylphenethylamine), a member of the psychedelic 2C family of phenethylamines, forensic laboratories require a well-characterized reference material to add to their screening methods and libraries. caymanchem.comcerilliant.comwikipedia.org The development of an isotopically labeled version, such as 2C-P-d6 Hydrochloride, serves a dual purpose. It acts as a CRM for the parent compound, 2C-P, and more importantly, functions as an ideal internal standard for quantitative analytical techniques. clpmag.com

The process of developing these CRMs can be complex, often involving custom synthesis, as many NPS are not commercially available through legitimate pharmaceutical channels. nih.govyoutube.com Reference material providers must stay ahead of emerging drug trends, which requires collaboration between law enforcement, forensic laboratories, and manufacturers to quickly identify the need for new standards. nih.gov The certification process ensures the material's identity, purity, and concentration are rigorously verified, providing laboratories with the confidence needed for legally defensible results. iaea.org

Key Considerations in CRM Development for NPS
FactorDescriptionRelevance to this compound
Speed of Development The time from identification of a new NPS to the availability of a CRM is critical for public health and law enforcement response. nih.govAs a derivative of the known 2C series, synthetic routes for 2C-P and its deuterated analog can be developed based on existing chemical literature. wikipedia.orgnih.gov
Purity and Characterization CRMs must be of high purity and thoroughly characterized using techniques like NMR, Mass Spectrometry, and HPLC to confirm structure and concentration. mdma.chEnsures that the 2C-P-d6 standard is free from unlabeled 2C-P, which could interfere with quantification. nih.gov
Isotopic Labeling Incorporation of stable isotopes (e.g., Deuterium (B1214612), Carbon-13) creates an ideal internal standard that is chemically identical to the analyte but mass-distinguishable. clpmag.comnih.govThe six deuterium atoms on the propyl group provide a significant mass shift (M+6) from the parent 2C-P, allowing for clear differentiation in mass spectrometry.
Certification and Accreditation CRMs are often produced under stringent quality standards, such as ISO 17034 and ISO/IEC 17025, to ensure their suitability for forensic and clinical applications. cerilliant.comclpmag.comProvides end-users with a reliable and traceable standard for method validation and routine analysis.

Application as Internal Standards in Quantitative Analytical Methods (LC-MS/MS, GC-MS)

Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.gov this compound is an ideal internal standard for the quantification of 2C-P because it shares nearly identical physicochemical properties with its non-labeled counterpart. researchgate.net

In quantitative analysis, an internal standard is added at a known concentration to all calibrators, controls, and unknown samples at the beginning of the sample preparation process. nih.gov Its purpose is to correct for variations that can occur during the analytical workflow, including:

Extraction Efficiency: Losses during sample extraction and clean-up.

Matrix Effects: Signal suppression or enhancement caused by co-eluting components of the biological matrix (e.g., blood, urine). waters.com

Instrumental Variability: Fluctuations in injection volume or mass spectrometer response.

Because a SIL internal standard like 2C-P-d6 behaves almost identically to the analyte (2C-P) during extraction, chromatography, and ionization, the ratio of the analyte's signal to the internal standard's signal remains constant despite these variations. nih.gov This allows for highly accurate and precise quantification. Deuterated standards are preferred because they are chemically similar and can adequately correct for losses during sample preparation. nih.gov

For example, in an LC-MS/MS method, analysts would monitor specific mass transitions for both 2C-P and 2C-P-d6. The quantification is based on the peak area ratio of the analyte to the internal standard.

Example Mass Transitions for 2C-P and 2C-P-d6 in LC-MS/MS
CompoundPrecursor Ion (m/z)Product Ion (m/z)Role
2C-P224.2191.1Analyte Quantifier
2C-P224.2150.1Analyte Qualifier
2C-P-d6230.2197.1Internal Standard Quantifier

Note: These m/z values are hypothetical examples for illustrative purposes. Actual values depend on the specific adduct ion formed (e.g., [M+H]+) and fragmentation pattern.

Method Validation in Simulated and Non-Human Biological Matrices for Research

Before a new analytical method can be implemented for research or forensic purposes, it must undergo rigorous validation to ensure it is reliable, reproducible, and fit for its intended purpose. researchgate.net For the quantification of 2C-P using 2C-P-d6 as an internal standard, method validation would be performed in relevant biological matrices. In research settings where human samples may not be readily available or ethical to obtain, validation is often conducted using simulated matrices or non-human biological matrices (e.g., porcine blood, bovine urine, rodent plasma). nih.gov

The validation process assesses several key parameters according to established guidelines: researchgate.net

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte from other endogenous compounds or potential interferences in the matrix.

Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. This is determined by analyzing a series of calibration standards.

Accuracy and Precision: Accuracy measures how close the measured concentration is to the true value, while precision measures the repeatability of the results. These are assessed using quality control (QC) samples at multiple concentration levels (low, medium, and high).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. nih.gov

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of an unextracted standard.

Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard, which is a critical parameter in LC-MS/MS. researchgate.net The use of a co-eluting SIL internal standard like 2C-P-d6 is the most effective way to compensate for matrix effects. waters.com

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage).

Validation in non-human or simulated matrices allows researchers to establish a robust method for pharmacokinetic or toxicological studies in animal models, providing a foundation for potential future applications in human sample analysis. nih.gov

Challenges in Mass Spectrometry-Based Identification of Deuterated Analogs in Complex Samples

While SIL internal standards are superior to other types of internal standards, the use of deuterated analogs like 2C-P-d6 is not without potential challenges. nih.govhilarispublisher.com Careful consideration of these issues is necessary during method development and data review to ensure accurate results.

Chromatographic Shift (Isotope Effect): The replacement of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in chromatographic retention time. waters.comhilarispublisher.com In liquid chromatography, deuterated compounds may elute slightly earlier than their non-labeled counterparts. If this separation is significant, the analyte and the internal standard may experience different degrees of matrix effects at the moment of ionization, which can compromise the accuracy of quantification. waters.com

Deuterium Exchange: Deuterium atoms located at certain positions on a molecule (e.g., on heteroatoms like oxygen or nitrogen, or adjacent to carbonyl groups) can sometimes exchange with protons from the solvent or matrix, a phenomenon known as back-exchange. hilarispublisher.comsigmaaldrich.com This would lead to a loss of the isotopic label and a decrease in the internal standard signal, potentially causing an overestimation of the analyte concentration. For 2C-P-d6, the deuterium labels are typically placed on the stable propyl chain, minimizing the risk of such exchange.

Isobaric Interference: The non-labeled analyte has naturally occurring heavy isotopes (e.g., ¹³C). The mass of the analyte containing these heavy isotopes can potentially overlap with the mass of the deuterated internal standard, especially if only a small number of deuterium atoms are used (e.g., d1, d2). nih.gov This "cross-contribution" from the analyte to the internal standard's signal can become significant at high analyte concentrations, leading to non-linearity and an underestimation of the true concentration. nih.gov Using an internal standard with a higher degree of deuteration, such as d6, helps to mitigate this risk.

Purity of the Labeled Standard: The SIL internal standard must be of high isotopic and chemical purity. The presence of unlabeled analyte in the internal standard solution will lead to a constant positive bias in the results, artificially elevating the measured concentrations, particularly near the limit of quantification. nih.gov

Addressing these challenges requires careful method development, including optimizing chromatography to ensure co-elution and selecting appropriate mass transitions to monitor for any potential interferences or isotopic loss.

Q & A

Basic: What methodologies are recommended for synthesizing 2C-P-d6 Hydrochloride with isotopic purity?

Answer:
Synthesis of deuterated compounds like this compound requires precise isotopic labeling. Key steps include:

  • Deuterium Incorporation : Use deuterated precursors (e.g., D₂O, deuterated solvents) during synthesis to ensure selective deuteration at specific positions. For example, deuteration at aromatic or aliphatic sites may require distinct catalysts or reaction conditions .
  • Purification : Employ column chromatography or recrystallization to isolate the deuterated product. Confirm isotopic purity via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect residual protiated impurities .
  • Validation : Cross-check synthetic routes against literature for reproducibility, ensuring compliance with safety protocols for handling volatile reagents (e.g., HCl gas) .

Basic: Which analytical techniques are optimal for validating the structural integrity and purity of this compound?

Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H and ¹³C NMR can identify deuteration patterns by observing signal suppression at deuterated sites. ²H NMR is specialized for quantifying deuterium content .
    • High-Resolution Mass Spectrometry (HRMS) : Determines molecular formula and isotopic distribution (e.g., distinguishing d6 from d5/d7 variants) .
  • Purity Assessment :
    • HPLC with UV/Vis Detection : Quantifies impurities using deuterated vs. non-deuterated retention time differences.
    • Elemental Analysis : Validates stoichiometric Cl⁻ content in the hydrochloride salt .

Advanced: How should metabolic stability studies be designed using this compound in pharmacokinetic research?

Answer:

  • In Vitro Models :
    • Use liver microsomes or hepatocytes to assess metabolic stability. Compare deuterated vs. non-deuterated analogs to evaluate the deuterium kinetic isotope effect (DKIE) on metabolic pathways (e.g., CYP450-mediated oxidation) .
  • In Vivo Studies :
    • Administer this compound in animal models and collect plasma/tissue samples at timed intervals. Analyze via LC-MS/MS to track deuterium retention and metabolite formation.
    • Data Interpretation : Normalize results using internal standards and apply pharmacokinetic modeling (e.g., non-compartmental analysis) to calculate half-life and clearance rates .

Advanced: How can researchers resolve discrepancies in reported deuterium kinetic isotope effects (DKIEs) for this compound?

Answer:

  • Systematic Review : Follow Cochrane Handbook guidelines to aggregate and assess literature on DKIE values. Exclude studies with incomplete isotopic characterization or non-standardized experimental conditions .
  • Controlled Replication :
    • Standardize variables (e.g., temperature, pH) across experiments to isolate deuteration effects.
    • Use isotope ratio mass spectrometry (IRMS) to verify deuterium positioning and quantify isotopic enrichment .
  • Statistical Analysis : Apply meta-analysis tools to identify outliers and reconcile conflicting data through sensitivity testing (e.g., subgroup analysis by reaction type) .

Methodological: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use acid-resistant gloves, goggles, and lab coats to prevent exposure to hydrochloric acid residues .
  • Ventilation : Conduct synthesis and purification in fume hoods to mitigate inhalation risks from volatile HCl gas .
  • Storage : Store in airtight, chemically resistant containers at 4°C to prevent degradation. Label clearly with isotopic composition and hazard warnings .

Advanced: How can researchers optimize experimental designs to study this compound’s receptor-binding affinity?

Answer:

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-ligands) in cell membranes to measure displacement by this compound. Adjust deuterium substitution sites to probe steric or electronic effects on binding .
  • Computational Modeling : Perform molecular dynamics simulations to predict deuteration-induced conformational changes in target receptors (e.g., serotonin receptors) .

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